

In-Depth Technical Guide to 1-(Piperidin-4-yl)pyrrolidin-2-one

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Compound of Interest

Compound Name: 1-(Piperidin-4-yl)pyrrolidin-2-one

Cat. No.: B033265

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-4-yl)pyrrolidin-2-one is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its structure, featuring both a piperidine and a pyrrolidin-2-one moiety, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its role in the development of therapeutic compounds, particularly those targeting muscarinic acetylcholine receptors.

Chemical Identity and Synonyms

The unambiguous identification of a chemical entity is crucial for research and development. The IUPAC name and common synonyms for **1-(Piperidin-4-yl)pyrrolidin-2-one** are provided below, along with its key identifiers.

Identifier	Value
IUPAC Name	1-(Piperidin-4-yl)pyrrolidin-2-one
Synonyms	1-(4-Piperidiny)-2-pyrrolidinone
CAS Number	91596-61-1[1]

Physicochemical Properties

A summary of the key physicochemical properties of **1-(Piperidin-4-yl)pyrrolidin-2-one** is presented in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ N ₂ O	Santa Cruz Biotechnology[1]
Molecular Weight	168.24 g/mol	Santa Cruz Biotechnology[1]
Purity	≥97%	ChemScene[2]
Storage Temperature	4°C	ChemScene[2]
SMILES	<chem>C1CC(=O)N(C1)C2CCNCC2</chem>	ChemScene[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **1-(Piperidin-4-yl)pyrrolidin-2-one** is not readily available in the public domain, a general synthetic approach can be inferred from established methods for the formation of similar N-substituted piperidines and pyrrolidones.

A plausible synthetic route would involve the N-alkylation of pyrrolidin-2-one with a suitably protected 4-halopiperidine or by reductive amination of pyrrolidin-2-one with piperidin-4-one. The latter is a common and efficient method for forming C-N bonds.

General Experimental Protocol (Reductive Amination):

- **Reaction Setup:** To a solution of piperidin-4-one (1 equivalent) and pyrrolidin-2-one (1-1.2 equivalents) in a suitable solvent such as methanol, dichloromethane, or 1,2-dichloroethane, is added a reducing agent.
- **Reducing Agent:** A common reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). Acetic acid may be added to catalyze the iminium ion formation.

- **Reaction Conditions:** The reaction is typically stirred at room temperature for several hours to overnight until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** The reaction mixture is then quenched with an aqueous basic solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired **1-(Piperidin-4-yl)pyrrolidin-2-one**.

It is important to note that the piperidine nitrogen may require a protecting group (e.g., Boc, Cbz) during the reaction, which would necessitate an additional deprotection step.

Biological Significance and Applications

1-(Piperidin-4-yl)pyrrolidin-2-one is primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules. A notable application is in the preparation of bicyclic AZA compounds that act as agonists for the muscarinic M1 and/or M4 receptors.[\[3\]](#)

Role as an Intermediate for Muscarinic Receptor Agonists:

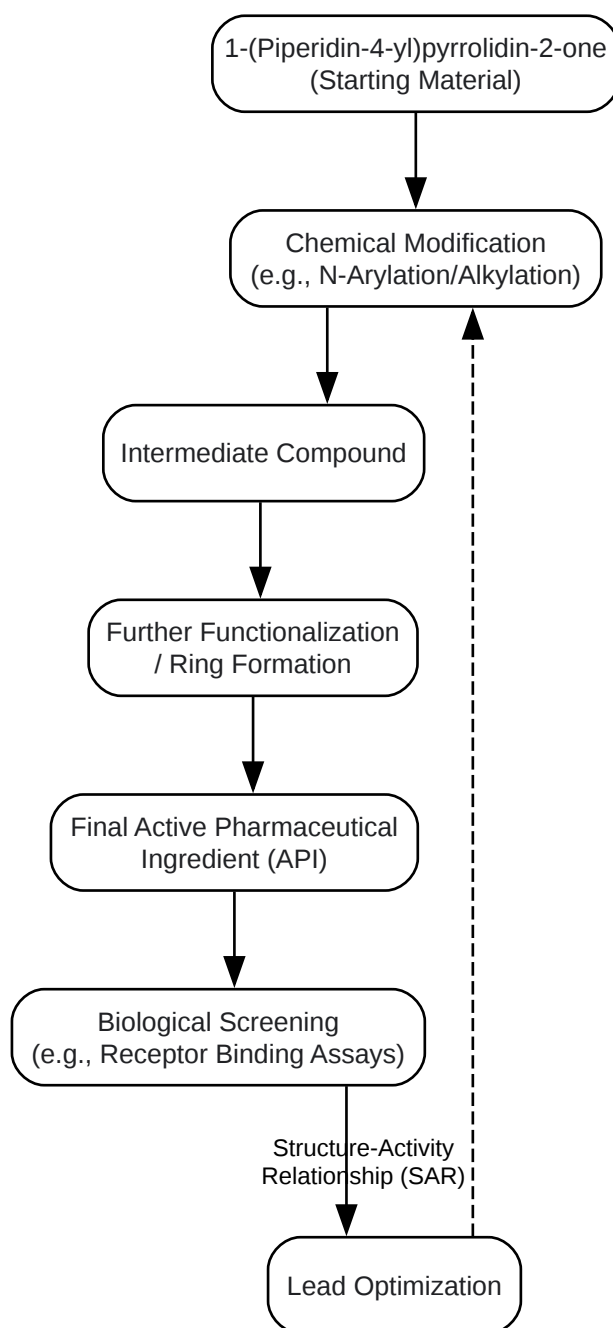
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M1 and M4 subtypes are of particular interest for the treatment of various neurological and psychiatric disorders.

- **M1 Receptor:** Activation of the M1 receptor is a promising strategy for improving cognitive function in conditions like Alzheimer's disease and schizophrenia.[\[3\]](#)
- **M4 Receptor:** M4 receptor agonism is being explored for its potential antipsychotic effects.[\[3\]](#)

1-(Piperidin-4-yl)pyrrolidin-2-one provides a scaffold that can be further elaborated to produce potent and selective M1/M4 agonists. The piperidine and pyrrolidinone rings offer multiple points for chemical modification to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profile.

Illustrative Synthetic Workflow:

The following diagram illustrates a conceptual workflow where **1-(Piperidin-4-yl)pyrrolidin-2-one** is used as a starting material for the synthesis of a potential therapeutic agent.



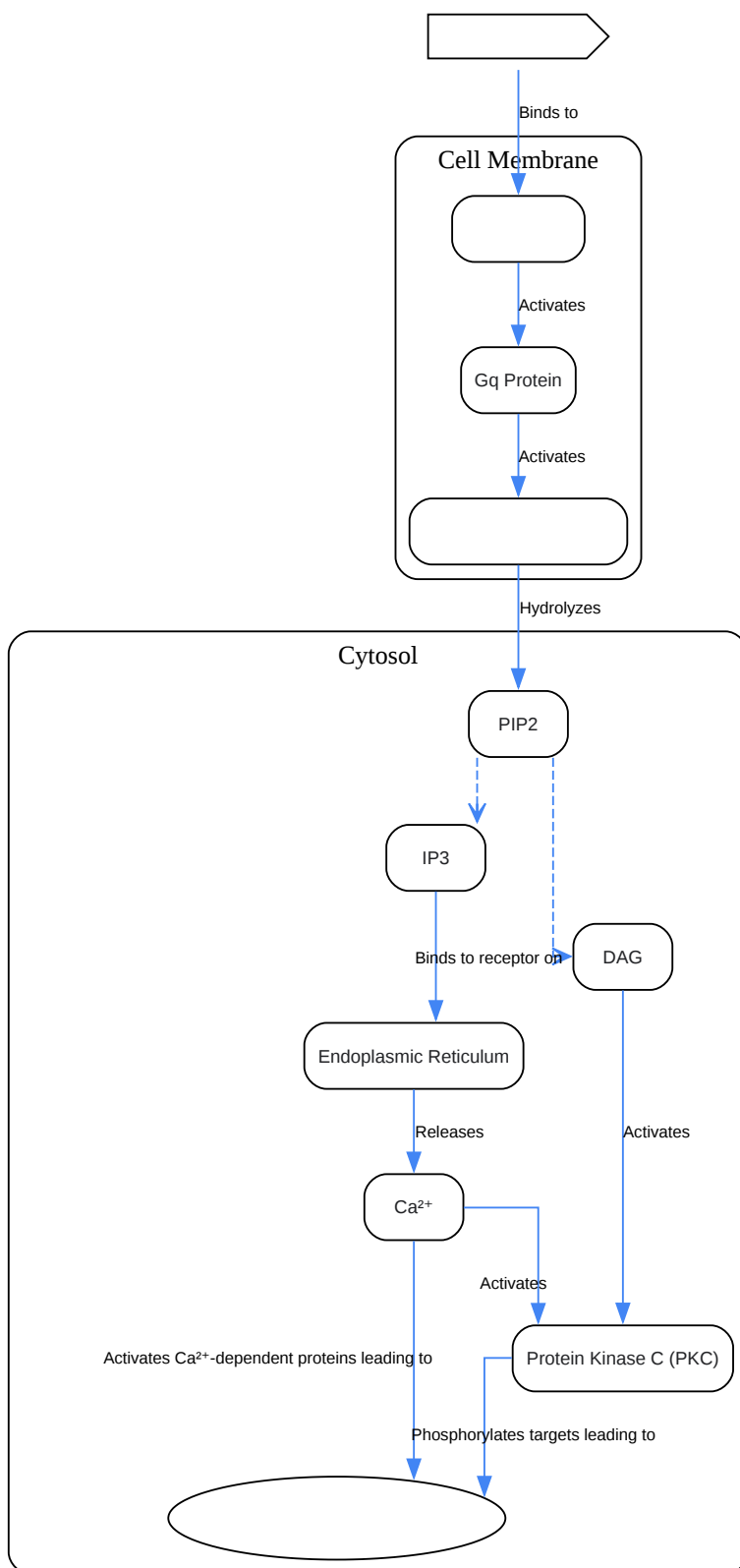
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Conceptual workflow for drug development.

Signaling Pathways

Given its role as an intermediate for muscarinic M1 receptor agonists, understanding the M1 signaling pathway is crucial for drug development professionals. The M1 receptor is coupled to the Gq family of G-proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to various cellular responses.

M1 Muscarinic Receptor Signaling Pathway:



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Simplified M1 muscarinic receptor signaling pathway.

Conclusion

1-(Piperidin-4-yl)pyrrolidin-2-one is a key synthetic intermediate with significant potential in drug discovery and development. Its utility in the synthesis of muscarinic M1/M4 receptor agonists highlights its importance in the quest for novel treatments for central nervous system disorders. This guide provides a foundational understanding of this compound for researchers and scientists in the pharmaceutical industry, encouraging further exploration of its synthetic applications and the biological activities of its derivatives.

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